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Compound Name: Zndm19

Cat. No.: B15564386 Get Quote

ZMYND19 Antibody Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on validating the specificity and cross-reactivity of

ZMYND19 antibodies.

Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of ZMYND19 in Western Blotting?

A1: The canonical ZMYND19 protein has a predicted molecular weight of approximately 26.4

kDa.[1] However, the apparent molecular weight on a Western Blot may vary depending on

post-translational modifications and experimental conditions.

Q2: In which cellular compartments is ZMYND19 localized?

A2: ZMYND19 has been reported to be localized in the cytoplasm and at the lysosomal

membrane.[1][2][3]

Q3: What are the known interaction partners of ZMYND19?

A3: ZMYND19 is known to interact with MKLN1 and Raptor as part of the mTORC1 signaling

pathway.[4][5] It also binds to the C-terminus of the melanin-concentrating hormone receptor-1

(MCHR1) and the N-termini of alpha- and beta-tubulin.
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Q4: Are there any known paralogs of ZMYND19 that could cause cross-reactivity?

A4: Yes, ZMYND10 is a known paralog of ZMYND19. Due to sequence similarity, there is a

potential for cross-reactivity. It is crucial to validate the specificity of your ZMYND19 antibody to

ensure it does not cross-react with ZMYND10.

Q5: What positive and negative controls can I use for ZMYND19 antibody validation?

A5:

Positive Controls: Cell lysates from tissues known to express ZMYND19, such as the brain,

testis, placenta, heart, liver, skeletal muscle, kidney, and stomach.[1] Overexpression lysates

of ZMYND19 can also serve as a robust positive control.[6]

Negative Controls: Cell lysates from ZMYND19 knockout (KO) or knockdown (KD) cells are

the gold standard for confirming antibody specificity.

Antibody Performance Comparison

Vendor
Antibody

Type
Application

Recommend

ed Dilution

Observed

Molecular

Weight

Notes

Vendor A
Rabbit

Polyclonal
WB, IHC, IF

WB: 1:1000 -

1:2000
~27 kDa

Validated on

human

samples.

Vendor B
Mouse

Monoclonal
WB, ELISA WB: 1 µg/mL ~26.4 kDa

Immunogen

is the full-

length human

ZMYND19

protein.

Vendor C
Rabbit

Polyclonal
WB 1.0 µg/ml Not specified

Tested with

transfected

293T cell

lysate.[6]
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Note: The optimal antibody dilution and observed molecular weight can vary based on the

experimental setup, sample type, and detection method. It is highly recommended to perform

an initial antibody titration to determine the optimal concentration for your specific experiment.

Experimental Protocols
Western Blotting Protocol for ZMYND19 Validation
This protocol is a general guideline for validating a ZMYND19 antibody by Western Blotting.

1. Sample Preparation:

Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE:

Load 20-30 µg of protein lysate per lane on a 12% SDS-polyacrylamide gel.
Include a positive control (e.g., ZMYND19 overexpression lysate) and a negative control
(e.g., ZMYND19 KO lysate).
Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer:

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
Perform the transfer at 100V for 60-90 minutes or using a semi-dry transfer system
according to the manufacturer's instructions.

4. Blocking:

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1%
Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

5. Primary Antibody Incubation:

Dilute the ZMYND19 primary antibody in the blocking buffer at the recommended
concentration (or a range of dilutions for initial titration).
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
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6. Washing:

Wash the membrane three times for 10 minutes each with TBST.

7. Secondary Antibody Incubation:

Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-
mouse, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room
temperature.

8. Washing:

Wash the membrane three times for 10 minutes each with TBST.

9. Detection:

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to
the manufacturer's instructions.
Capture the signal using a chemiluminescence imager or X-ray film.

Immunofluorescence (IF) Protocol for ZMYND19
This protocol provides a general framework for ZMYND19 staining in cultured cells.

1. Cell Culture and Fixation:

Grow cells on glass coverslips in a multi-well plate.
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

2. Permeabilization:

Wash the cells three times with PBS.
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

3. Blocking:

Wash the cells three times with PBS.
Block with 1% BSA in PBS for 30-60 minutes at room temperature.

4. Primary Antibody Incubation:
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Dilute the ZMYND19 primary antibody in the blocking buffer.
Incubate the coverslips with the primary antibody for 1-2 hours at room temperature or
overnight at 4°C.

5. Washing:

Wash the cells three times with PBS.

6. Secondary Antibody Incubation:

Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour
at room temperature in the dark.

7. Counterstaining and Mounting:

Wash the cells three times with PBS.
Counterstain the nuclei with DAPI for 5 minutes.
Wash twice with PBS.
Mount the coverslips onto microscope slides using an anti-fade mounting medium.

8. Imaging:

Visualize the staining using a fluorescence microscope with the appropriate filters.

Immunoprecipitation (IP) Protocol for ZMYND19
This protocol outlines the basic steps for immunoprecipitating ZMYND19.

1. Cell Lysis:

Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. Pre-clearing (Optional but Recommended):

Incubate the cell lysate with protein A/G agarose or magnetic beads for 30-60 minutes at 4°C
to reduce non-specific binding.
Centrifuge or use a magnetic rack to separate the beads and collect the pre-cleared lysate.

3. Immunoprecipitation:
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Add the ZMYND19 primary antibody to the pre-cleared lysate and incubate for 2-4 hours or
overnight at 4°C with gentle rotation.
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

4. Washing:

Pellet the beads by centrifugation or magnetic separation.
Wash the beads 3-5 times with cold IP lysis buffer.

5. Elution:

Elute the immunoprecipitated proteins by resuspending the beads in 1X SDS-PAGE sample
buffer and boiling for 5-10 minutes.
Pellet the beads and collect the supernatant containing the eluted proteins for subsequent
analysis by Western Blotting.

Troubleshooting Guides
Western Blotting
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Problem Possible Cause Solution

No Signal or Weak Signal Insufficient protein loaded
Increase the amount of protein

loaded per lane.

Low antibody concentration

Increase the primary or

secondary antibody

concentration, or incubate the

primary antibody overnight at

4°C.

Inefficient protein transfer

Check transfer efficiency with

Ponceau S staining. Optimize

transfer time and voltage.

High Background Insufficient blocking

Increase blocking time or try a

different blocking agent (e.g.,

5% BSA).

High antibody concentration

Decrease the concentration of

the primary or secondary

antibody.

Insufficient washing
Increase the number and

duration of washes.

Non-specific Bands Antibody cross-reactivity

Use a more specific antibody.

Perform peptide blocking to

confirm specificity.

Protein degradation

Prepare fresh lysates and

always include protease

inhibitors.

Immunofluorescence
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Problem Possible Cause Solution

No Staining
Ineffective

fixation/permeabilization

Optimize fixation and

permeabilization conditions for

your cell type.

Low antibody concentration

Increase the primary antibody

concentration or incubation

time.

High Background Insufficient blocking

Increase blocking time and use

serum from the same species

as the secondary antibody.

Non-specific secondary

antibody binding

Include a control with only the

secondary antibody to check

for non-specific binding.

Photobleaching Excessive exposure to light

Minimize light exposure and

use an anti-fade mounting

medium.

Visualizations
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Caption: ZMYND19 and MKLN1 negatively regulate mTORC1 signaling.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b15564386?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Electrophoresis

Transfer

Immunodetection

Cell/Tissue Lysate

Protein Quantification

SDS-PAGE

Membrane Transfer

Blocking

Primary Antibody
(anti-ZMYND19)

Secondary Antibody
(HRP-conjugated)

ECL Detection

Click to download full resolution via product page

Caption: Workflow for ZMYND19 validation by Western Blotting.
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Caption: Logic for assessing ZMYND19 antibody cross-reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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